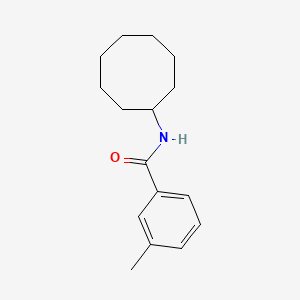

N-cyclooctyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13-8-7-9-14(12-13)16(18)17-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOCBNVOHWAROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322603 | |

| Record name | N-cyclooctyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339018-58-5 | |

| Record name | N-cyclooctyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzamide Derivatives in Medicinal Chemistry and Chemical Biology

Benzamide (B126) derivatives are a well-established and versatile class of organic compounds that have been extensively studied for their pharmacological properties. ontosight.ai Their structural scaffold is a cornerstone in drug discovery, leading to the development of therapeutic agents across a wide range of clinical applications. researchgate.net

The effects of substitutions on the benzamide structure, whether on the phenyl ring or the amide nitrogen, can lead to a diverse array of biological activities. researchgate.net This has resulted in the development of drugs for psychiatry (e.g., amisulpride, sulpiride), gastrointestinal disorders (e.g., metoclopramide, cisapride), and oncology. researchgate.net The inherent versatility of the benzamide scaffold allows medicinal chemists to systematically alter its structure to fine-tune its interaction with biological targets, thereby optimizing efficacy and selectivity.

Significance of the Benzamide Moiety in Bioactive Molecules

The benzamide (B126) moiety (a benzene (B151609) ring attached to an amide functional group) is a privileged structure in medicinal chemistry due to its unique chemical properties. The amide bond is relatively stable and neutral, yet capable of participating in crucial hydrogen bonding interactions as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net

This dual capability allows benzamide-containing molecules to form strong and specific interactions with the active sites of biological targets like enzymes and receptors. researchgate.netresearchgate.net For instance, the amide group is known to be essential for the binding of certain inhibitors to glucokinase and for interacting with residues in the binding pockets of nematode complex II and histone deacetylases (HDACs). mdpi.comnih.govresearchgate.net This ability to anchor a molecule to its target is a primary reason for the widespread presence of the benzamide scaffold in a vast number of biologically active compounds. researchgate.netresearchgate.net

Rationale for Investigating N Cyclooctyl 3 Methylbenzamide and Analogues

While direct experimental data on N-cyclooctyl-3-methylbenzamide is scarce, the rationale for its investigation can be constructed from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The synthesis and evaluation of analogues are fundamental to drug discovery, aiming to optimize a lead compound's properties. nih.gov

The structure of this compound features three key components, each offering a vector for modification and study:

The Benzamide (B126) Core: Provides the fundamental scaffold for biological interaction.

The 3-methyl Group: Substitution on the phenyl ring influences electronic properties and steric interactions. The 3-methyl (or meta-methyl) position is a feature of the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide), suggesting its compatibility with certain biological targets.

The N-cyclooctyl Group: The nature of the substituent on the amide nitrogen is critical in defining a compound's pharmacological profile. The cyclooctyl group is a large, lipophilic (fat-soluble), and non-polar moiety. Investigating its effect would be a logical step in exploring how size and lipophilicity at this position impact a molecule's ability to cross cell membranes, its binding affinity, and its metabolic stability.

Investigation of Biological Target Interactions and Mechanisms of Action for N Cyclooctyl 3 Methylbenzamide

Identification and Characterization of Molecular Targets

The interaction of a compound with its molecular targets is a critical determinant of its pharmacological effect. For benzamide (B126) derivatives, a range of molecular targets have been identified, including receptors and enzymes.

Receptor Binding Assays (e.g., Opioid Receptors for related benzamides)

Benzamide scaffolds are present in a variety of compounds that exhibit affinity for opioid receptors. For instance, certain tropane-derived benzamides have been synthesized and shown to possess high affinity and selectivity for the delta-opioid receptor. nih.gov Similarly, 3-aminomorphinans, which incorporate a benzamide-like pharmacophore, have demonstrated high potency as ligands for both mu- and kappa-opioid receptors. nih.gov These findings suggest that N-cyclooctyl-3-methylbenzamide could potentially interact with opioid receptors, though this would require confirmation through specific binding assays.

Interactive Table: Opioid Receptor Affinities of Related Benzamide Compounds

| Compound Class | Specific Compound Example | Target Receptor(s) | Affinity (Ki) | Reference |

| Tropane-derived benzamides | 4-[(8-alkyl-8-azabicyclo[3.2.1]octyl-3-yl)-3-arylanilino]-N,N-diethylbenzamides | Delta-opioid receptor | High affinity | nih.gov |

| 3-Aminomorphinans | p-methoxyphenylaminocyclorphan | Mu- and Kappa-opioid receptors | 0.026 nM (mu), 0.03 nM (kappa) | nih.gov |

Enzyme Inhibition Kinetics (e.g., α-Glucosidase, PDE10A, Cholinesterase, BACE1 for benzamide derivatives)

The benzamide moiety is a common feature in many enzyme inhibitors. The study of enzyme inhibition kinetics helps to elucidate the mechanism by which these compounds exert their effects, which can be competitive, non-competitive, or uncompetitive. researchgate.netkhanacademy.orgyoutube.com

α-Glucosidase: This enzyme is a target for the management of type 2 diabetes, and its inhibitors can delay carbohydrate digestion. nih.gov Certain cycloalkyl[b]thiophenylnicotinamide derivatives, which contain a benzamide-like structure, have been identified as potent α-glucosidase inhibitors. rawdatalibrary.net For example, some derivatives have shown significantly greater inhibitory effects than the standard drug, acarbose. rawdatalibrary.net

PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme involved in cyclic nucleotide signaling and is a target for neurological and psychiatric disorders. wikipedia.orgnih.gov A novel PDE10A inhibitor, CPL500036, which has a complex heterocyclic structure incorporating features reminiscent of substituted benzamides, has demonstrated high potency with an IC50 of 1 nM. frontiersin.org

Cholinesterase: Acetylcholinesterase and butyrylcholinesterase are key enzymes in cholinergic neurotransmission and are targets for the treatment of Alzheimer's disease. nih.gov Novel N-benzylpiperidine carboxamide derivatives, which are a type of benzamide, have been synthesized and shown to have inhibitory activity against acetylcholinesterase. researchgate.net

BACE1: Beta-secretase 1 (BACE1) is an aspartic protease involved in the production of amyloid-β peptide, a hallmark of Alzheimer's disease. nih.govrsc.orgresearchgate.net The development of BACE1 inhibitors is a significant area of research, and various structural classes of inhibitors, including those with benzamide-like features, have been explored. nih.govnih.gov

Interactive Table: Enzyme Inhibition by Related Benzamide Derivatives

| Enzyme | Compound Class/Example | Inhibition Data (IC50) | Type of Inhibition | Reference |

| α-Glucosidase | Cycloalkyl[b]thiophenylnicotinamides | 9.9 µM (for compound 11b) | Mixed-type | rawdatalibrary.net |

| PDE10A | CPL500036 | 1 nM | Not specified | frontiersin.org |

| Acetylcholinesterase | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 µM | Not specified | researchgate.net |

| BACE1 | Various peptidomimetic and non-peptidic inhibitors | Sub-micromolar IC50 values reported for some derivatives | Not specified | rsc.org |

Interaction with Other Proteins (e.g., LDL Receptor upregulation for related benzamides)

Beyond direct receptor binding and enzyme inhibition, benzamide derivatives can modulate the function of other proteins. A notable example is the upregulation of the low-density lipoprotein (LDL) receptor. A series of benzamides has been shown to increase the expression of the LDL receptor in human hepatocytes (HepG2 cells). nih.gov This upregulation is achieved through a novel mechanism that does not affect cholesterol biosynthesis, distinguishing it from the action of statins. nih.gov This suggests a potential role for certain benzamides in cholesterol metabolism and cardiovascular disease. mdpi.com

Elucidation of Mechanism of Action through In Vitro Studies

In vitro studies using cell-based and reporter gene assays are fundamental for understanding the cellular and molecular mechanisms of action of a compound.

Cell-Based Assays for Cellular Pathway Modulation (e.g., HEK293 cells, HepG2 cells)

Cell-based assays provide a biologically relevant context to study the effects of a compound on cellular pathways. nih.govnuvisan.com For example, Human Embryonic Kidney 293 (HEK293) cells are commonly used for expressing specific receptors or enzymes to study compound interactions. Human hepatoma (HepG2) cells are a well-established model for studying liver function and lipid metabolism. nih.gov As mentioned, HepG2 cells were instrumental in identifying benzamide derivatives that upregulate the LDL receptor. nih.gov Should this compound be investigated, these cell lines would be appropriate for assessing its impact on various cellular signaling pathways.

Reporter Gene Assays for Target Engagement

Reporter gene assays are a powerful tool for studying the engagement of a compound with its molecular target and the subsequent modulation of gene expression. nih.gov In such an assay, the regulatory region of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). The activity of the reporter gene provides a quantitative measure of the activation or inhibition of the targeted pathway. For instance, a reporter gene assay was used to confirm that the upregulation of the LDL receptor by certain benzamides was a transcriptional effect. nih.gov This type of assay could be designed to investigate whether this compound engages with specific nuclear receptors or transcription factors to modulate gene expression.

High-Throughput Screening Approaches

High-Throughput Screening (HTS) represents a critical initial step in drug discovery for identifying interactions between a compound and potential biological targets. This process involves the rapid, automated testing of large numbers of chemical compounds, often referred to as compound libraries, against specific assays designed to measure a biological response. ku.edumanuscriptpoint.com For a compound like this compound, HTS would be employed to screen it against a wide array of targets, such as enzymes, receptors, or ion channels, to uncover any potential "hits" or active compounds.

The process typically utilizes miniaturized assay formats, such as 1536-well plates, and robotic handling systems to manage the large scale of testing. nih.gov A diverse collection of small organic molecules, optimized for structural diversity and drug-like properties, is usually screened. ku.edu These libraries have been successfully used to identify valuable hits for various targets. ku.edu

Several HTS technologies could be applied:

Biophysical Screening: Techniques like differential scanning fluorimetry (DSF) can be used to detect the binding of a ligand to a target protein by measuring changes in the protein's thermal stability. nih.gov

Cell-based Assays: These assays measure the effect of a compound on the physiology of a cell, providing insights into its functional consequences.

Biochemical Assays: These are used to determine the effect of a compound on the activity of a purified biological molecule, such as an enzyme.

Once a "hit" is identified for this compound, its activity is confirmed and validated through further testing. Cross-validation techniques like microscale thermophoresis (MST) can be employed to confirm the binding affinity of the identified hits. nih.gov The goal of HTS is to identify promising lead compounds that can be further optimized for potency and selectivity. manuscriptpoint.com

In Silico Studies of Molecular Interactions

In silico studies, which are computational methods, are indispensable for predicting and analyzing the molecular interactions between a ligand, such as this compound, and its biological targets. mdpi.com These approaches provide valuable insights at the molecular level, guiding further experimental work. Molecular modeling techniques can predict absorption, distribution, metabolism, elimination, and toxicology (ADMET) properties, as well as the binding affinity between a ligand and a receptor. mdpi.comresearchgate.net

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.net This method involves placing the three-dimensional structure of the ligand into the binding site of the target and evaluating the goodness of fit using a scoring function. mdpi.com

For this compound, the process would involve:

Preparation of Structures: Obtaining or generating the 3D structures of both this compound (the ligand) and the potential target protein. The protein's crystal structure can often be obtained from the Protein Data Bank (PDB). mdpi.com

Defining the Binding Site: Identifying the active site or binding pocket of the target protein where the ligand is expected to bind. mdpi.com

Docking Simulation: Using software to explore various possible binding poses of the ligand within the binding site. The software calculates a score for each pose, indicating the likelihood of that binding conformation. researchgate.net

The results of molecular docking can provide a hypothesis about the binding mode of this compound, which can then be tested experimentally. The docking score itself gives an estimate of the binding affinity. researchgate.net

Binding Affinity Calculations and Free Energy Perturbation

Following molecular docking, more rigorous computational methods can be used to calculate the binding affinity with greater accuracy. These methods estimate the binding free energy, which is a measure of the strength of the interaction between the ligand and its target.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a popular method for estimating the free energy of binding. It combines molecular mechanics energy calculations with a continuum solvent model to approximate the binding free energy. samipubco.com Van der Waals interactions often play a significant role in the net free binding energies calculated by this method. samipubco.com

Linear Interaction Energy (LIE): The LIE method is another approach that can be used to estimate binding affinity, often with greater computational efficiency than free energy perturbation. It utilizes experimental data where available to optimize its parameters. chemrxiv.org

Free Energy Perturbation (FEP): FEP is a more computationally intensive but generally more accurate method based on statistical mechanics. It calculates the free energy difference between two states (e.g., the bound and unbound states of a ligand) by simulating a non-physical pathway that connects them. While powerful, FEP calculations can be sensitive to issues like undersampling of protein conformational changes. nih.gov

These calculations would provide a quantitative prediction of how strongly this compound binds to a potential biological target, helping to prioritize compounds for further development.

Analysis of Key Residue Interactions and Binding Site Characteristics

A detailed analysis of the docked conformation of this compound within the target's binding site reveals specific molecular interactions that contribute to binding affinity and stability. This analysis focuses on identifying key amino acid residues in the binding pocket that interact with the ligand. researchgate.net

Common types of interactions that are analyzed include:

Hydrogen Bonds: These are crucial for specificity and affinity. The analysis identifies which atoms in the ligand and which residues in the protein are involved in hydrogen bonding. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the cyclooctyl and methyl groups, can form favorable interactions with hydrophobic residues in the binding site.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.

Understanding these key interactions is vital for explaining the observed binding affinity and for designing analogues of this compound with improved potency and selectivity. For instance, a docking study might reveal that the benzamide's carbonyl oxygen forms a critical hydrogen bond with a specific residue in the target's active site.

Structure-Activity Relationships (SAR) of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of compounds (analogues) that are structurally related to an active "hit" compound to understand how specific structural features influence its biological activity. nih.govnih.gov For this compound, an SAR study would explore how modifications to its different chemical moieties affect its interaction with a biological target.

Systematic Modification of Benzamide Substituents

The structure of this compound offers several points for systematic modification to probe the SAR. These modifications can be categorized based on the key structural components of the molecule: the N-cyclooctyl group, the amide linker, and the 3-methylphenyl group.

Modification of the N-Alkyl Group: The cyclooctyl group is a large, hydrophobic moiety. Its size and shape can be systematically varied to determine the optimal steric and hydrophobic requirements for activity. For example, replacing the cyclooctyl ring with smaller (e.g., cyclohexyl, cyclopentyl) or larger cycloalkyl groups, or with acyclic alkyl chains (e.g., n-octyl, isooctyl), could reveal important information about the size and shape of the binding pocket. Studies on other carboxamides have shown that such variations can significantly impact biological activity. researchgate.net

Modification of the Phenyl Ring: The 3-methylphenyl group can be modified by altering the position and nature of the substituent.

Positional Isomers: Moving the methyl group from the 3-position to the 2- (ortho) or 4- (para) position would indicate if there is a specific directional requirement for this substituent within the binding site.

Substituent Effects: Replacing the methyl group with other substituents of varying electronic properties (electron-donating vs. electron-withdrawing) and sizes (e.g., methoxy (B1213986), chloro, trifluoromethyl) would probe the electronic and steric tolerance of the binding pocket.

Modification of the Benzamide Core: While often less frequently modified, alterations to the core benzamide structure, such as replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene), could lead to significant changes in activity and properties.

The findings from these systematic modifications would be compiled into an SAR table to guide the design of more potent and selective analogues.

Table 1: Hypothetical Structure-Activity Relationships of this compound Analogues

| Analogue | Modification from Parent Compound | Rationale for Modification | Predicted Change in Activity (Hypothetical) |

| N-cyclohexyl-3-methylbenzamide | Cyclooctyl → Cyclohexyl | Decrease size of N-alkyl group | May increase or decrease activity depending on binding pocket size |

| N-cyclooctyl-4-methylbenzamide | 3-methyl → 4-methyl | Change position of methyl group | Activity may decrease if the 3-position is optimal for interaction |

| N-cyclooctyl-3-chlorobenzamide | 3-methyl → 3-chloro | Replace methyl with electron-withdrawing group | Could increase activity through new interactions or alter electronics |

| N-cyclooctyl-benzamide | Remove 3-methyl group | Determine importance of the methyl group | Likely to decrease activity if the methyl group makes a key contact |

| N-octyl-3-methylbenzamide | Cyclooctyl → n-octyl | Change from cyclic to acyclic N-substituent | May alter binding due to increased flexibility |

Due to a lack of available scientific information on this compound, this article cannot be generated at this time. Extensive searches have not yielded specific data regarding its biological target interactions, mechanisms of action, or structure-activity relationships.

The provided outline requires detailed research findings for the following sections, none of which are present in the current body of scientific literature for this specific compound:

Lead Optimization Strategies Based on SAR Data

Further research and publication of data on this compound are necessary before a scientifically accurate and informative article can be written.

Metabolic Transformations and Analytical Quantification in Preclinical Research

In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomes, S9 fractions)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic clearance in the body. researchgate.net These assays measure the rate at which a compound is metabolized by enzymes, typically from the liver, which is the primary site of drug metabolism. The most common test systems for this purpose are human liver microsomes and S9 fractions. springernature.com

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. HLMs are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of foreign compounds. nih.gov They are cost-effective and suitable for high-throughput screening to get an initial assessment of metabolic lability. researchgate.net

S9 Fractions: The S9 fraction is a supernatant obtained from a liver homogenate centrifuged at 9,000g. wikipedia.org This fraction contains both the microsomal (endoplasmic reticulum) and cytosolic fractions of the liver cells. wikipedia.org Consequently, S9 fractions contain a broader array of enzymes than microsomes, including both Phase I (e.g., CYPs) and Phase II (e.g., sulfotransferases, glutathione (B108866) transferases) enzymes. nih.govwikipedia.org This makes S9 assays more representative of the complete metabolic processes that can occur in the liver. nih.govresearchgate.net

| Test System | Primary Enzyme Content | Metabolic Phases Covered | Primary Application |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Cytochrome P450s (CYPs), UGTs | Primarily Phase I, some Phase II | High-throughput screening for Phase I metabolic stability |

| S9 Fractions | CYPs, UGTs, Sulfotransferases, Glutathione Transferases, etc. | Phase I and Phase II | Comprehensive metabolic profiling and stability assessment |

While specific metabolic studies on N-cyclooctyl-3-methylbenzamide are not extensively detailed in published literature, the analysis of its structure allows for the prediction of likely metabolites based on common biotransformation reactions observed for similar benzamide (B126) compounds. Incubation of this compound with human liver microsomes or S9 fractions, followed by analysis with high-resolution mass spectrometry, would be the standard approach to identify its metabolic products.

Based on known metabolic pathways for related structures, potential major metabolites of this compound could include:

Hydroxylated Metabolites: Oxidation is a primary metabolic route. This could occur on the cyclooctyl ring, leading to various isomers of hydroxy-cyclooctyl-N-(3-methylbenzoyl)amine, or on the methyl group of the benzamide ring, forming N-cyclooctyl-3-(hydroxymethyl)benzamide. Aromatic hydroxylation could also yield phenolic derivatives.

Amide Hydrolysis Products: Cleavage of the amide bond would result in the formation of 3-methylbenzoic acid and cyclooctylamine.

The metabolic pathways for this compound can be predicted by examining its functional groups and the enzymes present in hepatic systems.

Hydroxylation: As the most common Phase I reaction, hydroxylation is anticipated to be a major pathway. Cytochrome P450 enzymes would likely catalyze the addition of a hydroxyl group to either the aliphatic cyclooctyl ring or the aromatic tolyl group. Studies on other N-substituted benzamides have confirmed hydroxylation as a key metabolic conversion. nih.gov

Amide Hydrolysis: The amide linkage can be susceptible to hydrolysis by amidase enzymes present in liver fractions, breaking the molecule into its constituent carboxylic acid and amine. researchgate.net Studies on compounds like N-ethylbenzamide have shown this pathway leads to the formation of benzoic acid and ethylamine. nih.gov

N-Dealkylation: While common for N-methyl or N-ethyl amides, N-dealkylation of the cyclooctyl group is less likely but possible. This pathway would involve the initial hydroxylation of the carbon atom alpha to the nitrogen, followed by cleavage to yield an aldehyde and the corresponding benzamide.

| Metabolic Pathway | Description | Potential Resulting Metabolite(s) |

|---|---|---|

| Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group to the cyclooctyl ring. | N-(hydroxy-cyclooctyl)-3-methylbenzamide |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the 3-methylphenyl ring. | N-cyclooctyl-(hydroxy-3-methyl)benzamide |

| Benzylic Hydroxylation | Addition of a hydroxyl (-OH) group to the methyl group on the benzamide ring. | N-cyclooctyl-3-(hydroxymethyl)benzamide |

| Amide Hydrolysis | Cleavage of the amide bond (C-N). | 3-methylbenzoic acid and cyclooctylamine |

Analytical Method Development for this compound and Metabolites

Robust and sensitive analytical methods are essential for the accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, or liver microsomal incubates. The complexity of these matrices requires highly selective and sensitive techniques to distinguish and measure the analytes of interest. researchgate.net

Liquid chromatography coupled with mass spectrometry is the cornerstone of modern bioanalysis for drug metabolism studies. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for quantifying drugs and their metabolites in biological samples. researchtrends.netnih.gov The process involves chromatographic separation of the compounds followed by detection using a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent sensitivity and selectivity, allowing for accurate quantification even at very low concentrations. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC utilizes columns with smaller particles, resulting in faster analysis times, improved chromatographic resolution, and higher sensitivity compared to conventional HPLC. researchgate.netnih.gov This high-throughput capability is particularly valuable in drug discovery settings. mdpi.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, which enhances specificity and aids in the identification of unknown metabolites. fda.govthermofisher.com While traditionally used for qualitative work, modern LC-HRMS systems are increasingly employed for quantitative analysis, offering an advantage in reducing interferences from the biological matrix. bioanalysis-zone.com

| Technique | Primary Strength | Typical Application |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity (robust quantification). | Targeted quantification of parent drug and known metabolites in pharmacokinetic studies. |

| UHPLC-MS/MS | High throughput, improved resolution and sensitivity. researchgate.netnih.gov | Rapid screening and quantification in early discovery and preclinical studies. semanticscholar.org |

| LC-HRMS | High mass accuracy and resolution, structural elucidation. fda.gov | Identification of unknown metabolites and quantification in complex matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. jmchemsci.com For non-volatile compounds like this compound, chemical derivatization may be required to increase volatility and improve chromatographic properties. GC-MS provides detailed mass spectra based on electron ionization, which creates reproducible fragmentation patterns. mdpi.commdpi.com These patterns serve as a "fingerprint" for a molecule and can be compared against spectral libraries for confident identification of metabolites and degradation products. jmchemsci.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and detection of compounds in a mixture. While it generally offers lower sensitivity and resolution compared to LC-MS, HPTLC is a simple, cost-effective, and high-throughput method suitable for preliminary screening. It can be used to quickly detect the presence of the parent compound and major metabolites in in vitro assay samples before proceeding to more complex and time-consuming quantitative methods. nih.gov

Method Validation for Accuracy, Precision, and Limits of Detection/Quantification

The validation of bioanalytical methods is a critical step in preclinical research to ensure the reliability and quality of the data generated. eurachem.org For this compound, a robust analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be developed and validated to quantify the compound in biological matrices like plasma or tissue homogenates. This validation process adheres to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

Accuracy is determined by comparing the measured concentration to a known true value, often expressed as the percentage of recovery. ui.ac.id The accuracy of the method for this compound would be assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) against a calibration curve. europa.eu As per guidelines, the mean concentration should be within ±15% of the nominal value. europa.eu

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is typically expressed as the coefficient of variation (%CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For this compound, this would involve analyzing multiple replicates of the QC samples on the same day and on different days. The %CV should not exceed 15% for the QC samples. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably measured. The LOD is the lowest amount that can be detected but not necessarily quantified with accuracy and precision npra.gov.mythomasalittleconsulting.com. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for studying low concentrations of the compound, particularly in metabolism and excretion studies. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. npra.gov.mythomasalittleconsulting.com

Below is a representative data table summarizing the validation parameters for a hypothetical LC-MS/MS method for this compound.

| Validation Parameter | Concentration Level | Acceptance Criteria | Hypothetical Results |

| Intra-Day Precision | Low QC (5 ng/mL) | ≤15% CV | 4.8% |

| Medium QC (50 ng/mL) | ≤15% CV | 3.5% | |

| High QC (500 ng/mL) | ≤15% CV | 2.9% | |

| Inter-Day Precision | Low QC (5 ng/mL) | ≤15% CV | 6.2% |

| Medium QC (50 ng/mL) | ≤15% CV | 5.1% | |

| High QC (500 ng/mL) | ≤15% CV | 4.5% | |

| Accuracy (% Recovery) | Low QC (5 ng/mL) | 85-115% | 102.3% |

| Medium QC (50 ng/mL) | 85-115% | 98.7% | |

| High QC (500 ng/mL) | 85-115% | 101.5% | |

| Limit of Detection (LOD) | - | S/N ≥ 3 | 0.5 ng/mL |

| Limit of Quantification (LOQ) | - | S/N ≥ 10 | 1.5 ng/mL |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Models

In modern drug discovery, computational or in silico models are employed early in the preclinical phase to predict the ADMET properties of a compound. nih.gov These models use the chemical structure of a molecule like this compound to forecast its pharmacokinetic and potential toxicity profiles, saving significant time and resources by identifying potentially problematic candidates before extensive laboratory testing. nih.govbiointerfaceresearch.com Two main approaches are used: ligand-based methods, which use the structures of known active compounds, and structure-based methods, which focus on the properties of the target protein or enzyme. nih.gov

In Silico Tools for Permeability and Distribution Estimation

Computational tools can predict how this compound will be absorbed and distributed throughout the body. Machine learning and Quantitative Structure-Activity Relationship (QSAR) models are frequently used for these predictions. nih.govnih.gov

Permeability is often predicted by calculating physicochemical properties like the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are used in models that estimate intestinal absorption or permeability through cell monolayers like Caco-2. nih.gov

Distribution predictions focus on parameters such as the volume of distribution (Vd), plasma protein binding (PPB), and penetration of the blood-brain barrier (BBB). Models for BBB penetration, for instance, may combine lipophilicity descriptors with molecular energy-related descriptors to improve predictive power. nih.gov High plasma protein binding can limit the amount of free compound available to exert its effect, making its prediction a key part of the preclinical assessment.

The table below shows hypothetical in silico ADMET predictions for this compound.

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (10⁻⁶ cm/s) | 18.5 | High |

| Human Intestinal Absorption (%) | 95% | High |

| Distribution | ||

| Plasma Protein Binding (%) | 98.2% | High |

| Blood-Brain Barrier (BBB) Permeation | Yes | CNS penetration likely |

| Volume of Distribution (Vd) (L/kg) | 3.1 | Wide distribution in tissues |

Computational Approaches for Metabolic Site Prediction

Predicting how and where a molecule will be metabolized is crucial for understanding its efficacy and potential for forming reactive metabolites. nih.gov The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. researchgate.net Computational methods can predict the specific atoms on this compound that are most likely to undergo metabolic transformation, known as Sites of Metabolism (SOMs). nih.gov

Approaches for SOM prediction include:

Expert Systems: These use a predefined set of biotransformation rules to predict likely metabolites (e.g., METEOR). researchgate.net

Machine Learning Models: Tools like XenoSite, FAME 3, and MetaPrint2D use large datasets of known metabolic transformations to train models that predict SOMs based on the chemical environment of each atom. wustl.edu

Structure-Based Methods: If the 3D structure of a relevant CYP enzyme is known, molecular docking can be used to place the compound into the enzyme's active site, helping to identify which atoms are positioned for a metabolic reaction. nih.govresearchgate.net

For this compound, these models would analyze factors like atom accessibility and the chemical reactivity of different positions on the molecule. The predictions can guide the design of subsequent in vitro metabolism studies.

The following table details hypothetical predicted sites of metabolism for this compound.

| Predicted Site of Metabolism (SOM) | Likelihood Score | Predicted Metabolic Reaction |

| Cyclooctyl ring (various positions) | High | Hydroxylation |

| Benzyl methyl group | Moderate | Oxidation to carboxylic acid |

| Aromatic ring (para to amide) | Low | Hydroxylation |

Predicting Potential Off-Target Interactions

Off-target interactions, where a compound binds to proteins other than its intended target, can lead to unexpected side effects. In silico screening methods are used to predict these potential interactions early in development. These methods typically involve screening the structure of this compound against a large library of 3D protein structures representing known toxicity-related targets (e.g., ion channels, kinases, GPCRs).

Machine learning models and molecular docking are the primary tools for this purpose. nih.gov By calculating binding affinities or interaction scores, these models can flag potential off-target liabilities. For example, a high predicted affinity for the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia, would be a significant finding requiring experimental follow-up. These predictive models help prioritize which experimental safety pharmacology assays are most relevant for the compound.

A hypothetical off-target interaction profile for this compound is presented below.

| Potential Off-Target | Prediction Method | Predicted Binding Affinity (Ki) | Potential Implication |

| hERG Potassium Channel | Docking/QSAR | >10 µM | Low risk of cardiac toxicity |

| Cyclooxygenase-2 (COX-2) | Docking | 5 µM | Potential for anti-inflammatory effects |

| 5-HT2B Receptor | Similarity Search | 2 µM | Potential for serotonergic side effects |

Future Directions and Research Opportunities for N Cyclooctyl 3 Methylbenzamide

Exploration of Novel Biological Activities and Therapeutic Applications

The benzamide (B126) structure is recognized for its diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comwalshmedicalmedia.com Consequently, a primary avenue of future research for N-cyclooctyl-3-methylbenzamide is the systematic exploration of its biological activities. The structural features of the molecule—the N-cyclooctyl group and the 3-methyl substitution on the benzoyl ring—present unique steric and electronic properties that could confer novel bioactivities.

Future screening campaigns should assess the compound against a wide panel of biological targets. Drawing inspiration from related benzamide compounds, potential therapeutic areas for investigation include:

Neurodegenerative Diseases: Certain benzamide derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. researchgate.net Other substituted benzamides have shown clinical potential for treating dysthymia and the negative symptoms of schizophrenia by modulating the dopaminergic system. nih.gov

Oncology: The antiproliferative effects of various benzamide analogues suggest their potential as anticancer agents. walshmedicalmedia.com Research has pointed to iodobenzamides showing high affinity for melanin, indicating a potential application in melanoma therapy. walshmedicalmedia.com

Infectious Diseases: Benzamides have demonstrated both antifungal and antibacterial activities. researchgate.net Some derivatives act as potent inhibitors of the bacterial cell division protein FtsZ, a target of interest for developing new antibiotics. nih.govmdpi.com

Diabetes: Recent computational studies have highlighted benzamide derivatives as potential glucokinase activators, suggesting a role in the treatment of diabetes. nih.gov

| Benzamide Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Substituted Benzamides | Dopamine D2/D3 Receptor Antagonism | Antipsychotic, Antidepressant | nih.gov |

| Iodobenzamides | High Affinity for Melanin | Melanoma Diagnostics/Therapy | walshmedicalmedia.com |

| Benzodioxane-Benzamides | Inhibition of FtsZ Protein | Antibacterial | nih.govmdpi.com |

| Thiazole-yl Benzamides | Glucokinase Activation | Antidiabetic | nih.gov |

| 5-(acetamido)-N-butyl-benzamides | Antiprion Activity | Prion Diseases | nih.gov |

Development of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of this compound and its future analogues is paramount. While traditional amide synthesis often involves coupling carboxylic acids and amines, these methods can be inefficient and generate significant waste. researchgate.net Future research must focus on developing advanced, "green" synthetic methodologies.

Promising areas for development include:

Catalytic Processes: The use of transition-metal catalysts (e.g., Ruthenium, Palladium, Copper) can enable more atom-economical routes to amides from diverse starting materials like alcohols, aldehydes, or nitriles. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processing, making it ideal for industrial-scale production.

Photoredox Catalysis: Visible-light-mediated reactions provide a sustainable platform for amide synthesis under mild conditions, offering novel pathways for forming the amide bond. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields in direct amidation reactions, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Novel Coupling Reagents: The development of more efficient and less hazardous coupling reagents, such as COMU, can simplify synthesis and purification, as demonstrated in the one-pot synthesis of N,N-diethyl-3-methylbenzamide (DEET). walisongo.ac.id

A recent innovative approach involves a three-component reaction with isocyanides, alkyl halides, and water, which is both efficient and sustainable, opening new avenues for creating diverse and complex amides. catrin.com

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel benzamides. acs.org These computational techniques can significantly accelerate the research pipeline by predicting molecular properties and identifying promising drug candidates from vast chemical libraries. stanford.edunih.gov

Future applications of AI/ML in the context of this compound include:

Predictive Bioactivity Modeling: ML algorithms can be trained on existing data for thousands of benzamide compounds to predict the biological activities of novel derivatives, including this compound. nih.govrsc.org This allows for the rapid prioritization of candidates for experimental testing.

De Novo Drug Design: Generative AI models can design entirely new benzamide structures optimized for specific properties, such as high binding affinity to a target protein and favorable pharmacokinetic profiles.

Synthesis Prediction: AI tools can predict viable and efficient synthetic routes for novel benzamide analogues, saving considerable time and resources in the lab.

Structure-Activity Relationship (SAR) Analysis: ML can help decipher complex SARs, identifying which molecular features are critical for a compound's biological effect and guiding the next cycle of molecular design. oup.com

| Discovery Stage | AI/ML Application | Potential Impact | Reference |

|---|---|---|---|

| Target Identification | Analysis of large-scale biological data | Identify novel protein targets for benzamide-based drugs | nih.gov |

| Hit Identification | Virtual screening of compound libraries | Rapidly identify initial hits with desired activity | stanford.edu |

| Lead Optimization | Predictive models for ADME/Tox and bioactivity | Design compounds with improved efficacy and safety profiles | nih.gov |

| Synthesis Planning | Retrosynthesis prediction algorithms | Suggest efficient and novel synthetic routes | acs.org |

Mechanistic Studies at Atomic Resolution

A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design. Once a significant biological activity is confirmed, future research must focus on elucidating the mechanism of action at an atomic level.

Key techniques for these mechanistic studies will include:

X-ray Crystallography and Cryo-EM: These techniques can determine the three-dimensional structure of the compound bound to its target protein, revealing the precise binding mode and key molecular interactions.

Computational Docking and Molecular Dynamics (MD) Simulations: Computational methods can predict how the molecule fits into a protein's active site and simulate its dynamic behavior over time. nih.govdntb.gov.ua These studies can help explain the basis of binding affinity and selectivity. For other benzamides, docking analyses have been used to understand the binding mode in the active site of proteins like FtsZ. nih.gov

Spectroscopic and Calorimetric Methods: Techniques such as UV-vis absorption spectroscopy and fluorescence spectroscopy can be used to study the binding interactions and complex formation between a drug and a protein in solution. acs.org

These studies will provide invaluable insights into the structure-activity relationship, guiding the design of next-generation analogues with enhanced potency and specificity.

Collaborative Research Initiatives in Benzamide Chemistry and Biology

The complexity and cost of modern drug discovery necessitate a collaborative approach to accelerate progress. The future development of this compound and the broader class of benzamides will be significantly enhanced by synergistic partnerships between different research sectors.

Future progress will depend on:

Academia-Industry Partnerships: Collaborations between academic laboratories, with their focus on fundamental discovery, and pharmaceutical companies, with their expertise in drug development and clinical trials, are essential. themedicinemaker.com

Open Data Platforms: Sharing chemical and biological data through collaborative platforms can unlock collective knowledge and prevent the duplication of efforts. nih.govwikipedia.org Web-based informatics platforms like CDD Vault allow research teams to securely manage, analyze, and share data, speeding up the discovery process. nih.govwikipedia.org

Interdisciplinary Consortia: Bringing together experts in synthetic chemistry, pharmacology, computational science, and clinical medicine will create a powerful engine for innovation. A recent collaboration between REPROCELL, IBM, and the STFC Hartree Centre demonstrates how combining human tissue models with AI can streamline clinical trials and accelerate the delivery of new medicines. drugtargetreview.com

By fostering an ecosystem of collaboration, the scientific community can more effectively explore the vast therapeutic potential of benzamide derivatives like this compound, ultimately translating basic research into tangible clinical benefits.

Q & A

Q. What toxicological screening protocols apply to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.